molecular formula C24H23N3O4S B2536870 N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899928-60-0

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide

カタログ番号: B2536870
CAS番号: 899928-60-0
分子量: 449.53
InChIキー: YXXZCGXLDVUYDG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Its structure features:

  • A thieno[2,3-d]pyrimidine core with 5,6-dimethyl substituents.
  • A 3-(3-methoxyphenyl) group at position 3 of the pyrimidine ring.
  • 2,4-dioxo functional groups contributing to hydrogen-bonding interactions.

特性

CAS番号

899928-60-0

分子式

C24H23N3O4S

分子量

449.53

IUPAC名

N-benzyl-2-[3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C24H23N3O4S/c1-15-16(2)32-23-21(15)22(29)27(18-10-7-11-19(12-18)31-3)24(30)26(23)14-20(28)25-13-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,25,28)

InChIキー

YXXZCGXLDVUYDG-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC(=CC=C4)OC)C

溶解性

not available

製品の起源

United States

生物活性

N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves several steps:

  • Formation of the Thienopyrimidine Core : The thienopyrimidine structure is synthesized through a series of reactions involving thioketones and acyclic precursors.
  • Benzylation : The benzyl group is introduced via nucleophilic substitution.
  • Acetylation : The final product is obtained by acetylating the amine.

Anticancer Properties

N-benzyl derivatives have shown promising anticancer activity. In particular:

  • TRIM24 Inhibition : Research indicates that related compounds targeting the TRIM24 bromodomain exhibit significant inhibition of cell proliferation in various cancer cell lines, including prostate cancer (LNCaP) and non-small cell lung cancer (A549). The IC50 values for these compounds range from 0.75 μM to 2.53 μM, suggesting potent activity against tumor growth .

The proposed mechanism involves the inhibition of specific protein interactions crucial for tumorigenesis. The compound may disrupt the binding of acetylated histones to TRIM24, leading to altered gene expression and reduced cancer cell viability.

Case Studies

  • Prostate Cancer Study :
    • A study evaluated the effects of N-benzyl derivatives on LNCaP cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
  • Non-Small Cell Lung Cancer :
    • Another investigation focused on A549 cells treated with N-benzyl derivatives. Here, colony formation assays demonstrated a marked reduction in colony numbers, affirming the compound's potential as an anti-cancer agent.

Research Findings Summary

CompoundCell LineIC50 (μM)Effect
11dLNCaP1.88Inhibits proliferation
11hA5490.75Reduces colony formation

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues of Thieno[2,3-d]pyrimidine Derivatives

The following compounds share the thieno[2,3-d]pyrimidine core but differ in substituents, influencing their physicochemical and biological properties:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents on Pyrimidine Core Acetamide Side Chain Molecular Weight Key Functional Groups Reference
Target Compound: N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1-yl)acetamide C₂₄H₂₃N₃O₄S 3-(3-methoxyphenyl), 5,6-dimethyl N-benzyl 461.52 g/mol 2,4-dioxo, methoxy, acetamide -
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide C₂₁H₂₄N₄O₂S₂ 3-ethyl, 5,6-dimethyl N-(3-methylphenyl), sulfanyl linker 452.56 g/mol 4-oxo, methylphenyl, sulfanyl
2-(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide C₂₁H₂₄N₄O₃S₂ 3-ethyl, 5,6-dimethyl N-(3-methoxyphenyl), sulfanyl linker 484.56 g/mol 4-oxo, methoxyphenyl, sulfanyl
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides C₁₅H₁₅N₅O₂S₂ 3-amino, 5-methyl N-phenyl, thioxo group 361.44 g/mol 4-oxo, thioxo, carboxamide

Key Differences and Implications

5,6-Dimethyl substituents in the target compound and improve metabolic stability by blocking oxidation sites, whereas lacks methyl groups but includes a thioxo group, which may increase reactivity .

Acetamide Side Chain Variations: The N-benzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the polar sulfanyl-linked N-aryl groups in . This may influence membrane permeability and pharmacokinetics.

Functional Group Contributions :

  • The 2,4-dioxo motif in the target compound facilitates hydrogen bonding with biological targets (e.g., kinases or proteases), while 4-oxo groups in offer similar but less diversified interaction profiles.
  • Thioxo groups in may enhance metal chelation or redox activity, diverging from the target compound’s mechanism .

Q & A

Q. What are the common synthetic routes for N-benzyl-2-(3-(3-methoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide?

The compound is synthesized via multi-step protocols involving:

  • Alkylation and cyclocondensation : Reaction of 3-amino-thieno[2,3-d]pyrimidine precursors with chloroacetic acid and aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in acetic anhydride/acetic acid under reflux, yielding fused pyrimidinone scaffolds .
  • Amide coupling : Subsequent benzylation using benzyl halides or reductive amination to introduce the acetamide moiety .
  • Key reagents : Sodium acetate as a catalyst and DMF/water for crystallization .

Q. How is the compound structurally characterized in academic research?

Standard characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), methyl groups (δ ~2.2–2.4 ppm), and aromatic protons (δ ~6.5–8.6 ppm) confirm substitution patterns .
    • IR : Stretching bands for carbonyl (1700–1750 cm⁻¹) and cyano (2200–2220 cm⁻¹) groups .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 386–600 range) validate the molecular formula .
  • X-ray crystallography (if applicable): Resolves stereochemistry and crystal packing .

Q. What initial biological activities are reported for this compound?

  • Antimicrobial activity : Derivatives of thieno[2,3-d]pyrimidin-4-one show moderate inhibition against Proteus vulgaris and Pseudomonas aeruginosa (MIC: 32–64 µg/mL) .
  • Enzyme inhibition : Acetamide-linked analogs exhibit potential as kinase or protease inhibitors due to hydrogen-bonding interactions with active sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Reaction optimization :
    • Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
    • Catalysts : Palladium-based catalysts improve coupling efficiency in benzylation steps .
    • Temperature control : Gradual heating (0–5°C to reflux) minimizes side reactions in cyclocondensation .
  • Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) isolates high-purity products (>95%) .

Q. What structure-activity relationships (SAR) govern its biological activity?

  • Critical substituents :
    • 3-Methoxyphenyl group : Enhances lipophilicity and membrane permeability .
    • 5,6-Dimethyl groups : Steric hindrance reduces off-target binding .
    • Benzyl-acetamide chain : Modulates solubility and target affinity .
  • Data contradictions : Some studies report reduced activity when the methoxy group is replaced with electron-withdrawing substituents (e.g., nitro), highlighting the need for balanced electronic effects .

Q. What in vitro models are used to study its mechanism of action?

  • Cellular assays :
    • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
    • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase) .
  • Molecular docking : Computational models (AutoDock, Schrödinger) predict binding poses in ATP-binding pockets or catalytic sites .

Methodological Considerations

Q. How are stability and solubility challenges addressed in formulation?

  • Stability :
    • Store at 2–8°C in inert atmospheres to prevent oxidation of the thienopyrimidine core .
    • Lyophilization improves shelf life for in vitro studies .
  • Solubility : Use DMSO for stock solutions (≤10 mM) and dilute in PBS (pH 7.4) for biological assays .

Q. What analytical techniques resolve data discrepancies in SAR studies?

  • HPLC-MS : Quantifies purity and identifies degradation products .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics to validate docking predictions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。